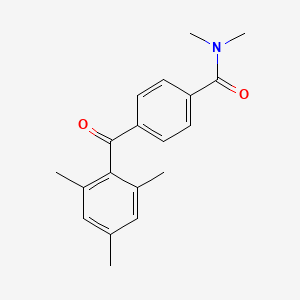
N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole carboxamide family. It was first synthesized in 2012 by a team of researchers at Pfizer. NM-2201 has gained popularity in recent years due to its psychoactive effects and potential therapeutic applications.
Mechanism of Action
N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are located throughout the body and are involved in a wide range of physiological processes. Activation of these receptors by N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are responsible for the psychoactive effects of the drug.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease pain sensitivity in animal models, as well as reduce inflammation and anxiety. Additionally, N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea has been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea in lab experiments is its potency. It has been shown to be more potent than other synthetic cannabinoids, which allows for smaller doses to be used in experiments. Additionally, N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea is relatively easy to synthesize and purify, which makes it more accessible for researchers. However, one limitation of using N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea in lab experiments is its potential for abuse. Due to its psychoactive effects, it must be handled with care and kept in a secure location.
Future Directions
There are several future directions for research on N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to investigate the long-term effects of N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea on the brain and body. Finally, there is a need for more research on the potential for abuse and addiction associated with N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea, as well as its potential for use as a recreational drug.
In conclusion, N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects and potential therapeutic applications. It acts as a potent agonist of the cannabinoid receptors CB1 and CB2 and has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. While there are advantages to using N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea in lab experiments, it must be handled with care due to its potential for abuse. There are several future directions for research on N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea, including its potential use in the treatment of neurological disorders and further investigation of its long-term effects on the brain and body.
Synthesis Methods
The synthesis of N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea involves the reaction of 2-bromo-4-methylphenyl isocyanate with cyclohexylamine. The reaction is carried out in the presence of a catalyst and solvent. The resulting product is then purified through a series of filtration and recrystallization steps. The yield of N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea is typically around 50%.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. Additionally, N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea has been investigated for its potential use in the treatment of cancer, epilepsy, and other neurological disorders.
properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-10-7-8-13(12(15)9-10)17-14(18)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXUVLFUNZOIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methylphenyl)-3-cyclohexylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(acetylamino)phenyl]thio}benzoic acid](/img/structure/B5698524.png)
![4-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5698525.png)

![2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5698534.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5698540.png)
![2-{[4-(benzyloxy)benzylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5698548.png)
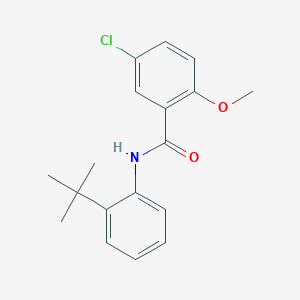
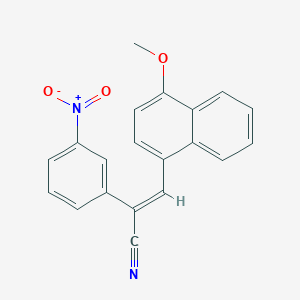

![4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5698563.png)
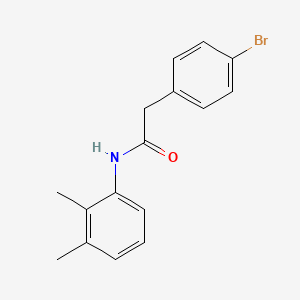
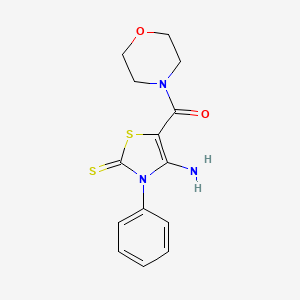
![5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B5698575.png)
